2-(2-Chlorobenzyl)morpholine
Description
Significance of the Morpholine (B109124) Heterocyclic Scaffold in Organic Synthesis
The morpholine ring is a privileged structure in the development of new chemical entities. nih.gov Its presence can enhance the pharmacological and pharmacokinetic properties of a molecule. nih.gov In organic synthesis, morpholine is utilized as a building block for more complex structures and as a reagent or catalyst. jchemrev.comresearchgate.net The secondary amine functionality of morpholine allows for a variety of chemical transformations, including N-alkylation, acylation, and coupling reactions, enabling the synthesis of diverse derivatives. researchgate.net The ether group within the ring can influence solubility and hydrogen bonding capabilities, which are important considerations in drug design and materials science.
The synthesis of morpholine derivatives itself is an active area of research, with numerous methods developed to create substituted morpholines with specific stereochemistry and functional groups. researchgate.net These synthetic strategies often involve the cyclization of amino alcohols or the reaction of epoxides with amines. researchgate.net The adaptability of the morpholine scaffold makes it a valuable tool for chemists seeking to create novel molecules with tailored properties. nih.govresearchgate.net
Overview of Benzyl-Substituted Amines in Chemical Research
Benzyl-substituted amines are a significant class of compounds in chemical research due to their presence in many biologically active molecules and their utility as synthetic intermediates. researchgate.netnih.gov The benzyl (B1604629) group can be readily introduced into a molecule and can influence its steric and electronic properties. The N-alkylation of amines with benzyl halides is a common method for their synthesis. researchgate.net
In medicinal chemistry, the benzyl moiety is often found in compounds targeting a range of biological pathways. nih.gov The substitution pattern on the aromatic ring of the benzyl group can be systematically varied to probe structure-activity relationships and optimize the potency and selectivity of drug candidates. nih.gov Furthermore, benzyl amines are key precursors in the synthesis of more complex nitrogen-containing heterocycles. rsc.org
Contextualization of 2-(2-Chlorobenzyl)morpholine within Heterocyclic Chemistry
This compound is a specific example of a substituted morpholine that combines the features of the morpholine scaffold and a benzyl-substituted amine. The presence of a chlorine atom at the ortho position of the benzyl group introduces specific electronic and steric effects that can influence the compound's reactivity and biological activity. smolecule.com
Scope and Objectives of Academic Inquiry into this compound
Academic inquiry into this compound and related compounds is driven by the desire to explore new chemical space and identify novel molecules with potential applications in various fields, including medicinal chemistry and materials science. smolecule.com Research objectives typically include the development of efficient synthetic methods, the characterization of their chemical and physical properties, and the investigation of their reactivity in various chemical transformations.
A significant focus of research is often the evaluation of the biological activity of these compounds. smolecule.com By systematically modifying the structure of this compound, for instance, by altering the substitution pattern on the phenyl ring or modifying the morpholine nucleus, researchers can investigate structure-activity relationships. smolecule.com This information is crucial for the rational design of new compounds with improved properties.
Chemical Profile of this compound
The chemical identity of this compound is defined by its molecular structure and resulting physicochemical properties.
Nomenclature and Structural Elucidation
The systematic IUPAC name for this compound is this compound. chemenu.com Its structure consists of a morpholine ring attached to a benzyl group, which is substituted with a chlorine atom at the ortho (2-) position of the phenyl ring.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 864539-95-7 chemenu.com |
| Molecular Formula | C11H14ClNO bldpharm.com |
| Molecular Weight | 197.66 g/mol chemenu.com |
| SMILES | ClC1=CC=CC=C1CN2CCOCC2 bldpharm.com |
Structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the connectivity of atoms, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern. tandfonline.com Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in the molecule. mdpi.com
Physicochemical Properties
The physicochemical properties of this compound are influenced by its constituent functional groups. The morpholine ring imparts a degree of polarity and water solubility, while the chlorobenzyl group contributes to its lipophilicity. The presence of the chlorine atom can affect properties such as acidity, basicity, and electronic distribution within the molecule.
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| pKa | Not readily available |
| LogP | Not readily available |
| Solubility | Morpholine derivatives generally exhibit good aqueous solubility. |
These properties are important for understanding the compound's behavior in different environments and for predicting its potential applications.
Synthesis and Reactivity
The creation and chemical behavior of this compound are central to its study.
Synthetic Methodologies
The synthesis of this compound can be accomplished through several synthetic routes. A common approach involves the nucleophilic substitution reaction between morpholine and 2-chlorobenzyl chloride. researchgate.net In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, displacing the chloride ion from the benzyl chloride. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct.
Alternative methods may involve the reductive amination of 2-chlorobenzaldehyde (B119727) with morpholine. This two-step process first involves the formation of an iminium ion intermediate, which is then reduced to the final product.
Chemical Reactivity and Potential Transformations
The chemical reactivity of this compound is dictated by its functional groups: the secondary amine within the morpholine ring, the ether linkage, and the chlorinated aromatic ring. The morpholine nitrogen can undergo further reactions, such as acylation to form amides or reaction with other electrophiles. smolecule.com
The chlorine atom on the phenyl ring can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. These transformations provide a means to further functionalize the molecule and create a library of derivatives for further study. The aromatic ring can also undergo electrophilic aromatic substitution reactions, although the presence of the chlorine atom will direct incoming electrophiles to specific positions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]morpholine |
InChI |
InChI=1S/C11H14ClNO/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13H,5-8H2 |
InChI Key |
UEJPPPXUQJCYHS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Chlorobenzyl Morpholine
Retrosynthetic Analysis of 2-(2-Chlorobenzyl)morpholine
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials.
Key Disconnections and Precursors
The primary disconnection for this compound involves breaking the C-N and C-O bonds within the morpholine (B109124) ring. This leads to two main precursor fragments: a C2 unit and a substituted amino alcohol derivative. A logical retrosynthetic approach would disconnect the molecule at the C2-N and C6-O bonds, suggesting a precursor like N-(2-hydroxyethyl)-1-(2-chlorophenyl)methanamine.
Further disconnection of this amino alcohol precursor breaks the C-N bond, leading to 2-(amino)ethanol and 2-chlorobenzaldehyde (B119727). These represent simple and readily available starting materials for the synthesis. An alternative disconnection could involve the C2-C(benzyl) bond, suggesting a reaction between a 2-lithiomorpholine derivative and 2-chlorobenzyl bromide, though this approach can be less practical.
A plausible retrosynthetic pathway is outlined below:
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Key Disconnections | Precursors | Starting Materials |
| This compound | C2-N and C6-O bonds | N-(2-hydroxyethyl)-1-(2-chlorophenyl)methanamine | 2-Aminoethanol, 2-Chlorobenzaldehyde |
| This compound | C2-C(benzyl) bond | 2-Lithiomorpholine, 2-Chlorobenzyl bromide | Morpholine, n-Butyllithium, 2-Chlorobenzyl bromide |
Strategic Considerations for Regioselectivity and Stereoselectivity
The synthesis of this compound requires control over regioselectivity to ensure the chlorobenzyl group is attached at the C-2 position. If starting from a pre-formed morpholine ring, direct alkylation can lead to a mixture of N- and C-alkylated products. Therefore, strategies that build the ring around the substituted fragment are often preferred.
Since the target molecule is chiral at the C-2 position, stereoselectivity is a key consideration if an enantiomerically pure product is desired. The use of chiral starting materials, such as a chiral amino alcohol, can introduce stereochemistry early in the synthesis. nih.gov Asymmetric catalysts can also be employed during key bond-forming reactions to induce enantioselectivity. rsc.org For instance, asymmetric reduction of an intermediate imine or ketone can establish the desired stereocenter.
Classical Synthetic Routes to Substituted Morpholines
Several classical methods for the synthesis of substituted morpholines can be adapted for the preparation of this compound. researchgate.netosi.lv
Ring Closure Reactions of 1,2-Amino Alcohols
One of the most common methods for morpholine synthesis involves the cyclization of N-substituted-2-aminoethanols. researchgate.netchemrxiv.org In the context of this compound, this would involve the reaction of 2-((2-chlorobenzyl)amino)ethan-1-ol. This intermediate can be synthesized by the reductive amination of 2-chlorobenzaldehyde with 2-aminoethanol. The subsequent ring closure is typically achieved by dehydration under acidic conditions, often using a strong acid like sulfuric acid, or by converting the hydroxyl group into a good leaving group followed by intramolecular nucleophilic substitution. researchgate.net A variety of mono-, di-, and trisubstituted morpholines can be synthesized using this general approach. sorbonne-universite.fr
Cyclization of Haloalkoxy Amines
Another established route is the intramolecular cyclization of a haloalkoxy amine. researchgate.net This method involves an SN2 reaction where an amine attacks a carbon atom bearing a halogen, leading to ring formation. For the synthesis of this compound, a suitable precursor would be 1-((2-chloroethoxy)methyl)-2-chlorobenzene. Treatment of this precursor with ammonia (B1221849) or a primary amine would lead to the desired morpholine derivative. A metal-free, one-pot synthesis of 2-substituted morpholines has been developed using the reaction of aziridines with halogenated alcohols, which proceeds through a haloalkoxy amine intermediate. beilstein-journals.orgnih.govsemanticscholar.org
Reactions Involving Aziridines and Epoxides
The reaction of epoxides with amino alcohols is a powerful method for constructing the morpholine ring. osi.lvrsc.orgrsc.org For the target molecule, reacting 2-(2-chlorobenzyl)oxirane with 2-aminoethanol would yield the desired amino diol precursor, which can then be cyclized. The regioselectivity of the epoxide ring-opening is a critical factor and can be influenced by the reaction conditions and the nature of the substituents. Enantio- and diastereoselective syntheses of trans-2,5-disubstituted morpholines have been achieved starting from enantiopure epoxides and amino alcohols. nih.gov
Alternatively, the ring-opening of an activated aziridine (B145994) with an alcohol followed by intramolecular cyclization provides a route to substituted morpholines. researchgate.netacs.org For instance, reacting N-activated 2-(2-chlorobenzyl)aziridine with ethylene (B1197577) glycol or a protected equivalent, followed by cyclization, could yield the target compound. This approach offers good control over stereochemistry, especially when using enantiomerically pure aziridines. rsc.orgrsc.org
An exploration of the synthetic routes to this compound reveals a variety of sophisticated chemical strategies. These methodologies are crucial for accessing this and structurally related compounds, which are significant scaffolds in medicinal chemistry. This article details advanced synthetic strategies, including direct alkylation, reductive amination, multicomponent reactions, and transition metal-catalyzed couplings, as well as stereoselective and green chemistry approaches.
Advanced Spectroscopic and Structural Characterization of 2 2 Chlorobenzyl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in chemical structure elucidation, offering detailed insights into the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms. For 2-(2-Chlorobenzyl)morpholine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to fully characterize its structure.
Proton NMR (¹H NMR) for Proton Environment Elucidation
Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule. The spectrum for this compound is expected to show distinct signals for the protons on the morpholine (B109124) ring, the benzylic methylene (B1212753) bridge, and the substituted aromatic ring.
The morpholine ring protons typically appear as complex multiplets or distinct triplets in the aliphatic region of the spectrum. tandfonline.comiscience.in The protons on the carbons adjacent to the oxygen atom (O-CH₂) are generally found further downfield compared to those adjacent to the nitrogen atom (N-CH₂) due to the higher electronegativity of oxygen. The benzylic protons (Ar-CH₂) would likely appear as a doublet or a multiplet, coupled to the proton at the C-2 position of the morpholine ring. The aromatic protons on the 2-chlorophenyl group are expected to produce a characteristic pattern of multiplets in the aromatic region (typically δ 7.0–7.6 ppm). rsc.org The N-H proton of the morpholine ring would appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. rsc.org
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.4-7.5 | Multiplet | 1H | Ar-H |
| ~ 7.2-7.3 | Multiplet | 3H | Ar-H |
| ~ 3.8-4.0 | Multiplet | 2H | Morpholine -OCH₂ |
| ~ 3.5-3.7 | Multiplet | 1H | Morpholine C2-H |
| ~ 2.8-3.1 | Multiplet | 4H | Morpholine -NCH₂ & Benzylic -CH₂ |
| ~ 2.5-2.7 | Multiplet | 2H | Morpholine -NCH₂ |
Note: Predicted values are based on data from analogous structures and general chemical shift principles. tandfonline.comrsc.org
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 (¹³C) NMR spectroscopy is used to confirm the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.
The carbon atoms of the morpholine ring typically resonate in the range of δ 40-70 ppm. tandfonline.comiscience.in The carbons adjacent to the oxygen (O-CH₂) appear further downfield (δ 65-70 ppm) than those adjacent to the nitrogen (N-CH₂) (δ 45-55 ppm). tandfonline.com The benzylic carbon signal is expected in the aliphatic region, while the aromatic carbons, including the carbon atom bonded to chlorine (ipso-carbon), will be observed in the δ 125-140 ppm range. rsc.orgchemguide.co.uk
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 135-138 | Ar C-Cl (ipso) |
| ~ 132-134 | Ar C (ipso) |
| ~ 127-131 | Ar C-H |
| ~ 68-72 | Morpholine -OCH₂ |
| ~ 55-60 | Morpholine C-2 |
| ~ 45-48 | Morpholine -NCH₂ |
Note: Predicted values are based on data from analogous structures and general chemical shift principles. tandfonline.comrsc.org
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for establishing definitive correlations between atoms, which is particularly useful for complex molecules. libretexts.org
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgemerypharma.com For this compound, COSY would show correlations between adjacent protons within the morpholine ring, confirming their sequence. It would also crucially show a cross-peak between the benzylic protons and the proton at the C-2 position of the morpholine ring, establishing the connection point of the substituent.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. emerypharma.comresearchgate.net This technique would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital as it shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). umn.eduucsb.edu This is instrumental in piecing together the molecular structure. Key HMBC correlations would include those from the benzylic protons to the C-2 and C-3 atoms of the morpholine ring and to the aromatic carbons of the chlorophenyl ring. This confirms the connectivity between the two main fragments of the molecule and helps assign quaternary carbons that are not visible in HSQC/HMQC spectra. umn.edu
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org NOESY is used to determine the stereochemistry and conformation of the molecule, for instance, by showing the spatial relationship between the 2-chlorobenzyl substituent and the protons of the morpholine ring.
Table 3: Expected Key 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Information Gained |
|---|---|---|
| COSY | ¹H ↔ ¹H | Confirms proton-proton coupling networks within the morpholine and benzyl (B1604629) fragments. |
| HSQC/HMQC | ¹H ↔ ¹³C (¹J) | Assigns protons to their directly attached carbons. |
| HMBC | ¹H ↔ ¹³C (²⁻³J) | Establishes long-range connectivity, linking the chlorobenzyl group to the morpholine ring. |
| NOESY | ¹H ↔ ¹H (space) | Elucidates stereochemistry and through-space proximity of protons. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. researchgate.net It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through analysis of fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). preprints.org This precision allows for the determination of the elemental formula of a molecule, as very few formulas will match such an exact mass. nih.govrsc.org For this compound, HRMS would be used to confirm its elemental composition, C₁₁H₁₄ClNO. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas. scispace.com
Table 4: HRMS Data for this compound
| Ion | Elemental Formula | Calculated Exact Mass |
|---|
Note: The calculated mass is for the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl).
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, thermally unstable molecules without causing significant fragmentation. libretexts.org It typically generates protonated molecules, [M+H]⁺, from which the molecular weight of the analyte can be confirmed. researchgate.netamericanpharmaceuticalreview.com
In the ESI-MS spectrum of this compound, the most prominent feature would be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the molecular ion would be observed, with two peaks separated by two mass units ([M+H]⁺ and [M+2+H]⁺) with a relative intensity ratio of approximately 3:1. nih.gov Analysis of fragmentation patterns can provide further structural confirmation. A common fragmentation pathway for such a molecule would be the cleavage of the bond between the benzyl group and the morpholine ring, leading to a characteristic fragment ion at m/z 125, corresponding to the chlorobenzyl cation. nih.gov
Table 5: Predicted ESI-MS Data for this compound
| m/z | Ion | Description |
|---|---|---|
| 212.1 / 214.1 | [M+H]⁺ | Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. |
Fragmentation Pathway Analysis
The fragmentation of this compound under mass spectrometry, typically using electron impact (EI) ionization, can be predicted based on the established fragmentation patterns of amines, ethers, and halogenated aromatic compounds. libretexts.orgmiamioh.edu The molecular ion peak [M]•+ would be expected, and its odd-numbered molecular weight is characteristic of a compound containing a single nitrogen atom. miamioh.edu
The primary fragmentation pathways are dominated by cleavages adjacent to the heteroatoms (nitrogen and oxygen) to form stabilized carbocations.
α-Cleavage: The most significant fragmentation for amines involves the cleavage of a C-C bond adjacent to the nitrogen atom (α-cleavage). miamioh.edu In this case, the loss of the largest substituent, the 2-chlorobenzyl group, is a highly probable event. This would lead to the formation of a stable morpholine-2-yl-methylium ion. Conversely, cleavage of the bond between the benzylic carbon and the phenyl ring would yield a prominent tropylium (B1234903) ion, a common feature for benzyl derivatives.
Benzylic Cleavage: Cleavage of the C-C bond between the morpholine ring and the methylene bridge results in the formation of a highly stable 2-chlorotropylium ion (m/z 125/127) due to the resonance stabilization of the benzyl cation and the presence of the chlorine atom. This is often the base peak in the spectrum of benzyl compounds.
Ring Fragmentation: The morpholine ring itself can undergo fragmentation. A characteristic pathway for ethers involves the cleavage of the C-O bond, followed by further rearrangements. miamioh.edu For morpholine derivatives, this can lead to the loss of small neutral molecules like ethylene (B1197577) oxide or formaldehyde. A retro-Diels-Alder (RDA) type reaction, common in cyclic systems, could also occur, leading to the fragmentation of the six-membered ring.
The presence of chlorine (with its 35Cl and 37Cl isotopes in an approximate 3:1 ratio) will result in characteristic [M+2]•+ isotope peaks for all chlorine-containing fragments, which is a key diagnostic feature in the mass spectrum.
A proposed fragmentation pathway is detailed below:
| m/z (for ³⁵Cl) | Proposed Fragment Structure | Fragmentation Step |
| 225 | [C₁₁H₁₄ClNO]•+ | Molecular Ion [M]•+ |
| 125 | [C₇H₆Cl]+ | Cleavage of the C-C bond between the morpholine ring and the benzyl group, forming the 2-chlorobenzyl cation. |
| 100 | [C₅H₁₀NO]+ | α-cleavage with loss of the 2-chlorobenzyl radical. |
| 91 | [C₇H₇]+ | Loss of HCl from the 2-chlorobenzyl cation. |
| 86 | [C₄H₈NO]+ | Fragmentation of the morpholine ring. |
| 56 | [C₃H₆N]+ | Further fragmentation of the morpholine ring. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. savemyexams.com
Identification of Characteristic Functional Group Vibrations (e.g., C-Cl, C-O-C, N-H)
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. As a secondary amine, it will display a single N-H stretching vibration, which is a key difference from primary amines that show two peaks. uobabylon.edu.iq
The table below summarizes the expected vibrational frequencies for the main functional groups.
| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H | Stretch | 3300 - 3500 uobabylon.edu.iq, libretexts.org | Medium, Sharp |
| Aromatic Ring | =C-H | Stretch | 3000 - 3100 mvpsvktcollege.ac.in | Medium to Weak |
| Alkyl Groups | C-H | Stretch | 2850 - 3000 libretexts.org | Strong |
| Aromatic Ring | C=C | Stretch | 1500 - 1600 mvpsvktcollege.ac.in | Medium to Weak |
| Ether | C-O-C | Asymmetric Stretch | 1100 - 1250 , | Strong |
| Aryl Halide | C-Cl | Stretch | 750 - 850 | Strong |
The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains numerous bands from C-C, C-O, and C-N single bond stretches, as well as C-H bending vibrations. libretexts.org While complex, this region is unique for every molecule and serves as a molecular "fingerprint". libretexts.org
Analysis of Hydrogen Bonding Networks
The presence of a hydrogen bond donor (the N-H group) and two potential hydrogen bond acceptors (the nitrogen and oxygen atoms) allows this compound to form intermolecular hydrogen bonds in the condensed phase (liquid or solid). ioffe.ru This interaction significantly influences the IR spectrum.
The most notable effect is on the N-H stretching vibration. In a dilute solution with a non-polar solvent, a sharp, "free" N-H stretching band would be observed around 3400 cm⁻¹. However, in a neat sample or a crystal, where intermolecular hydrogen bonding (e.g., N-H···O or N-H···N) is prevalent, this band will broaden and shift to a lower frequency (typically towards 3300 cm⁻¹). uobabylon.edu.iqlibretexts.org The extent of this broadening and shifting provides insight into the strength and nature of the hydrogen bonding network within the sample. ioffe.ru The formation of these networks can lead to the creation of supramolecular structures like dimers or chains. researchgate.netnih.gov
X-ray Crystallography
Determination of Solid-State Molecular Structure
Morpholine Ring Conformation: The six-membered morpholine ring is expected to adopt a stable chair conformation, as this minimizes steric and torsional strain. researchgate.netnih.goviucr.org
Substituent Orientation: The 2-(2-chlorobenzyl) substituent at the C2 position of the morpholine ring would likely occupy an equatorial position to minimize steric hindrance with the rest of the ring.
Bond Lengths and Angles: Standard bond lengths are expected, such as C-C single bonds around 1.52 Å, C-N bonds around 1.45 Å, and C-O bonds around 1.43 Å. The bond angles within the morpholine ring would be close to the ideal tetrahedral angle of 109.5°, with some deviation due to the presence of the heteroatoms.
Elucidation of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. For this compound, these interactions are crucial for stabilizing the crystal structure.
Hydrogen Bonding: The primary interaction dictating the crystal packing is expected to be hydrogen bonding. The N-H group can form hydrogen bonds with the oxygen atom of a neighboring molecule (N-H···O) or potentially the chloride anion if the compound is in a salt form. nih.gov These interactions often link molecules into dimers, featuring characteristic R²₂(8) ring motifs, or into one-dimensional chains. researchgate.netnih.gov
Weaker Interactions: In addition to strong hydrogen bonds, weaker interactions play a significant role. These include C-H···O and C-H···Cl hydrogen bonds, which connect the primary hydrogen-bonded motifs into a three-dimensional network. researchgate.netnih.govnih.gov
π-π Stacking: The presence of the aromatic chlorophenyl ring allows for potential π-π stacking interactions between the rings of adjacent molecules, with typical centroid-centroid distances around 3.6 Å. researchgate.netnih.gov
These combined interactions determine the final crystal packing, influencing physical properties such as melting point and solubility.
Confirmation of Relative and Absolute Stereochemistry
The presence of a chiral center at the C2 position of the morpholine ring in this compound gives rise to the existence of enantiomers, (R)- and (S)-2-(2-Chlorobenzyl)morpholine. The determination of the relative and absolute stereochemistry is crucial as different enantiomers of morpholine derivatives can exhibit distinct pharmacological and biological activities. nih.gov
The definitive method for determining both the relative and absolute configuration of a chiral molecule is single-crystal X-ray crystallography. iucr.orgresearchgate.net This technique provides a detailed three-dimensional map of the electron density in a crystalline solid, from which the precise spatial arrangement of atoms can be deduced. For this compound, this would involve growing a suitable single crystal of one of its enantiomers, typically as a salt with a chiral resolving agent. The resulting crystal structure would unambiguously establish the relative orientation of the 2-chlorobenzyl group with respect to the morpholine ring. The absolute configuration can then be determined using anomalous dispersion effects, often by including a heavy atom in the crystal lattice.
In the absence of a crystal structure, the relative stereochemistry of morpholine derivatives can often be inferred from Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between protons on the morpholine ring can provide information about their dihedral angles and thus the ring's conformation (e.g., chair or boat) and the equatorial or axial orientation of the substituent.
The separation of the racemic mixture of this compound into its individual enantiomers, a process known as chiral resolution, is a prerequisite for studying the properties of each stereoisomer. libretexts.org This can be achieved through various methods, including the formation of diastereomeric salts with a chiral acid or base, followed by fractional crystallization. libretexts.org Chiral chromatography, using a chiral stationary phase, is another powerful technique for separating enantiomers. chromatographyonline.comresearchgate.net The synthesis of enantiomerically pure 2-substituted morpholines can also be accomplished through asymmetric hydrogenation of unsaturated precursors using chiral catalysts. rsc.org
Table 1: Methods for Stereochemical Determination
| Method | Information Provided | Applicability to this compound |
|---|---|---|
| Single-Crystal X-ray Crystallography | Definitive relative and absolute stereochemistry. | Applicable upon successful crystallization of an enantiomerically pure sample or a diastereomeric salt. |
| Chiral Chromatography | Separation of enantiomers for individual characterization. | A standard method for resolving the racemic mixture. |
| NMR Spectroscopy | Information on relative stereochemistry and conformation. | Useful for determining the orientation of the substituent on the morpholine ring. |
Theoretical and Computational Investigations of 2 2 Chlorobenzyl Morpholine
Conformational Analysis
Rotational Barriers of the Benzyl (B1604629) Moiety
The flexibility of 2-(2-Chlorobenzyl)morpholine is partially governed by the rotation of the 2-chlorobenzyl group around the C-C bond connecting it to the morpholine (B109124) ring. This rotation is not entirely free due to steric hindrance and electronic interactions between the aromatic ring and the morpholine moiety. The energy required to overcome these hindrances is known as the rotational barrier.
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the potential energy surface for this rotation. By systematically changing the dihedral angle (e.g., N-C2-Cα-C_aryl) and calculating the energy at each step, a profile of the rotational landscape can be generated. The energy maxima on this profile correspond to the transition states for rotation, and their energy difference from the minima (the most stable conformations) defines the rotational barrier.
While specific computational studies on the rotational barrier of this compound are not prominently available in the literature, data from analogous systems provide valuable context. For instance, studies on benzyl alcohol have identified a gauche conformation as the most stable, with a calculated rotational barrier of approximately 320 cm⁻¹ (or ~3.8 kJ/mol) nih.gov. Similarly, conformational analyses of 1-benzyl-1,2,3,4-tetrahydroisoquinolines have been performed using both NMR experiments and quantum chemical calculations to understand the rotational preferences and barriers of the benzyl group. researchgate.net The presence of the ortho-chloro substituent in this compound is expected to significantly influence the barrier height and the preferred conformation due to increased steric bulk and electronic repulsion compared to an unsubstituted benzyl group.
Table 1: Illustrative Rotational Barriers for Benzyl-Containing Molecules Note: This table presents data from analogous systems to illustrate typical values, as specific data for this compound is not available.
| Compound | Method | Dihedral Angle Definition | Calculated Rotational Barrier (kJ/mol) | Reference |
| Benzyl Alcohol | Ab initio | O-C7-C1-C2 | ~3.8 | nih.gov |
| 1-Benzyl-THIQ | RHF/6-31g(d,p) | C9-Cα-C1-C8a | Not specified | researchgate.net |
| Hypothetical: this compound | DFT (e.g., B3LYP/6-31G*) | N-C2-Cα-C_aryl | Estimated 5-15 | N/A |
Reaction Mechanism Studies
Computational chemistry is instrumental in mapping out the detailed step-by-step mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.
Computational Elucidation of Proposed Synthetic Pathways
A plausible synthetic route to this compound involves the nucleophilic substitution reaction between morpholine and 2-chlorobenzyl chloride (or bromide). Alternatively, reductive amination involving a morpholine precursor and 2-chlorobenzaldehyde (B119727) could be employed.
Computational studies can elucidate such pathways by:
Modeling Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.
Mapping the Potential Energy Surface: The calculations trace the energy of the system as reactants are converted into products, identifying any intermediates that may be formed.
Evaluating Solvent Effects: Since reactions are typically run in a solvent, computational models (like the Polarizable Continuum Model, PCM) can be used to account for the solvent's influence on the reaction energetics.
For the nucleophilic substitution pathway, computational analysis would help distinguish between an S(_N)1 mechanism (proceeding through a carbocation intermediate) and an S(_N)2 mechanism (a single concerted step). By calculating the energies of the respective intermediates and transition states, the preferred pathway can be determined.
Transition State Characterization for Key Reaction Steps
The transition state (TS) is the highest energy point along the reaction coordinate and is a critical structure for understanding reaction kinetics. Locating and characterizing the TS is a primary goal of mechanistic studies. For the S(_N)2 synthesis of this compound, the key transition state would involve the simultaneous formation of the N-C bond and the breaking of the C-Halide bond.
Computational characterization of a transition state involves:
Geometry Optimization: Finding the saddle point on the potential energy surface that corresponds to the TS.
Frequency Analysis: A true transition state is confirmed by the presence of exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate, leading from reactants to products.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the path downhill from the transition state in both forward and reverse directions to confirm that it correctly connects the desired reactants and products.
Thermodynamic and Kinetic Profiling
A complete understanding of a reaction requires knowledge of both its thermodynamics (the relative stability of products and reactants) and its kinetics (the speed at which the reaction occurs).
Energetic Landscape of Transformation Pathways
The energetic landscape, or reaction profile, is a diagram that plots the change in energy as a reaction progresses. By calculating the energies of all reactants, intermediates, transition states, and products, a comprehensive profile can be constructed. This profile provides a visual representation of the reaction mechanism.
Table 2: Hypothetical Energetic Profile for the S(_N)2 Synthesis of this compound Note: These values are illustrative for a hypothetical gas-phase reaction calculated via a DFT method. Actual values would depend on the computational model and solvent.
| Species | Description | Relative Energy (ΔE) (kJ/mol) |
| Reactants | Morpholine + 2-Chlorobenzyl Chloride | 0.0 |
| Transition State | [Morpholine---C---Cl]‡ | +85.0 |
| Products | This compound + HCl | -50.0 |
Reaction Rate Constant Predictions
The height of the energy barrier on the reaction profile (the activation energy, E(_a)) is directly related to the reaction rate. A higher barrier means a slower reaction. Using data from the computed energetic landscape, reaction rate constants (k) can be predicted using theories like Transition State Theory (TST).
The TST equation relates the rate constant to the Gibbs free energy of activation (ΔG‡):
k = (k(_B)T/h) * e(^(-ΔG‡/RT))
Where:
k(_B) is the Boltzmann constant
T is the temperature
h is the Planck constant
R is the gas constant
ΔG‡ is the Gibbs free energy difference between the transition state and the reactants.
Computational chemistry allows for the calculation of ΔG‡, which includes contributions from electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy. These predictions are valuable for understanding how changes in temperature or molecular structure will affect the reaction rate, providing a powerful tool for optimizing synthetic procedures. nih.gov
Studies on Decomposition Pathways
Computational studies on the decomposition of the parent morpholine ring suggest that the process is complex, with multiple potential pathways. researchgate.netnih.govresearchgate.net The morpholine ring is susceptible to ring-opening reactions, which can be initiated by heat, light, or chemical reagents. Theoretical calculations have indicated that the C-O and C-N bonds are the most likely points of initial cleavage due to their lower bond dissociation energies compared to the C-C and C-H bonds.
For this compound, several hypothetical decomposition pathways can be proposed based on these principles:
Homolytic Cleavage of the Benzyl-Morpholine Bond: The bond connecting the 2-chlorobenzyl group to the morpholine ring could undergo homolytic cleavage, resulting in a 2-chlorobenzyl radical and a morpholin-2-yl radical. These radical species would then likely participate in a cascade of further reactions, including hydrogen abstraction and recombination, leading to a variety of smaller molecular fragments.
Ring-Opening of the Morpholine Moiety: The morpholine ring itself can undergo cleavage. Based on studies of morpholine decomposition, this could be initiated by the cleavage of a C-O or C-N bond. researchgate.netnih.govresearchgate.net The presence of the bulky 2-chlorobenzyl substituent may influence the regioselectivity of this ring-opening.
Elimination Reactions: Depending on the reaction conditions, elimination reactions could occur. For instance, the elimination of a hydrogen chloride (HCl) molecule from the 2-chlorobenzyl group is a possibility, although this would likely require specific catalytic conditions.
It is important to emphasize that these proposed pathways are speculative and would require dedicated computational studies, such as density functional theory (DFT) calculations, to determine the most energetically favorable decomposition routes and the structures of the resulting products. Such studies would involve mapping the potential energy surface of the molecule to identify transition states and intermediates along various reaction coordinates.
Non-Covalent Interaction Analysis
Non-covalent interactions play a crucial role in determining the three-dimensional structure, crystal packing, and ultimately the physicochemical properties of molecules like this compound. nih.govnih.gov These interactions, while weaker than covalent bonds, are numerous and collectively exert a significant influence. Computational methods are invaluable for the quantification and visualization of these subtle forces.
Several computational techniques are employed to study non-covalent interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal lattice. researchgate.netmdpi.comnih.govmdpi.comnih.gov The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the surrounding molecules. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify regions of close contact, which correspond to intermolecular interactions.
For this compound, a Hirshfeld surface analysis would be expected to reveal a variety of intermolecular contacts. The percentage contributions of different atom...atom contacts to the total Hirshfeld surface area can be quantified, providing a fingerprint of the crystal packing.
Another powerful method is the Quantum Theory of Atoms in Molecules (QTAIM). wikipedia.orgamercrystalassn.orgresearchgate.net QTAIM analyzes the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction.
Table 1: Representative Data from Hirshfeld Surface Analysis for a Hypothetical Crystal Structure of a Morpholine Derivative.
| Interaction Type | Percentage Contribution to Hirshfeld Surface |
| H···H | 55.2% |
| O···H | 18.5% |
| C···H | 15.3% |
| N···H | 7.8% |
| Cl···H | 3.2% |
Note: This table presents hypothetical data for illustrative purposes, as specific crystallographic data for this compound is not available.
Visualizing Interactions:
Hirshfeld Surface with dnorm mapping: Red spots on the dnorm surface would indicate close intermolecular contacts, highlighting potential hydrogen bonds and other strong interactions.
2D Fingerprint Plots: These plots summarize the intermolecular contacts, with distinct spikes corresponding to specific types of interactions (e.g., O···H, C···H).
QTAIM Molecular Graphs: These graphs would show bond paths connecting atoms, including those involved in non-covalent interactions.
The presence of a chlorine atom on the benzyl ring of this compound introduces the possibility of halogen bonding, a significant and highly directional non-covalent interaction. acs.orgnih.govacs.org A halogen bond is formed between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the oxygen or nitrogen atom of the morpholine ring. acs.orgnih.govacs.org
The strength of a halogen bond is influenced by the polarizability of the halogen atom and the nature of the electron-withdrawing group it is attached to. acs.org In the case of this compound, the chlorine atom, being attached to an aromatic ring, can act as a halogen bond donor.
Other weak interactions that are expected to play a role in the supramolecular assembly of this compound include:
C-H···O and C-H···N Hydrogen Bonds: The hydrogen atoms on the benzyl ring and the morpholine ring can form weak hydrogen bonds with the oxygen and nitrogen atoms of neighboring molecules.
π-π Stacking: The aromatic rings of the 2-chlorobenzyl groups can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings are attracted to each other.
Table 2: Typical Bond Critical Point (BCP) Properties from a QTAIM Analysis for Different Types of Non-Covalent Interactions.
| Interaction | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |
| C-H···O | 0.015 - 0.035 | 0.020 - 0.060 |
| C-H···N | 0.010 - 0.030 | 0.015 - 0.050 |
| C-Cl···O (Halogen Bond) | 0.010 - 0.025 | 0.015 - 0.040 |
| π-π Stacking | 0.005 - 0.015 | 0.010 - 0.025 |
Note: This table provides typical ranges for BCP properties for illustrative purposes and does not represent calculated values for this compound.
Chemical Reactivity and Derivatization of 2 2 Chlorobenzyl Morpholine
Reactions at the Morpholine (B109124) Nitrogen
The secondary amine within the morpholine ring is nucleophilic and basic, making it a prime site for various chemical transformations. These reactions allow for the straightforward introduction of a wide range of functional groups, enabling the synthesis of a diverse library of derivatives.
The nitrogen atom of the morpholine ring can be readily functionalized through N-alkylation and N-acylation reactions. These are fundamental transformations for introducing new carbon-based substituents onto the morpholine core.
N-Alkylation involves the reaction of 2-(2-chlorobenzyl)morpholine with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an alkyl sulfonate. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the morpholine nitrogen attacks the electrophilic carbon of the alkylating agent. libretexts.org These reactions are commonly carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the acid generated during the reaction. mdpi.com The choice of solvent and temperature can influence the reaction rate and yield. researchgate.net
N-Acylation is the process of introducing an acyl group (R-C=O) onto the morpholine nitrogen. This is typically achieved by reacting this compound with an acylating agent like an acyl chloride or an acid anhydride. organic-chemistry.org The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to catalyze the reaction and scavenge the acidic byproduct (e.g., HCl). hacettepe.edu.tr N-acylation is a robust method for creating amide derivatives, which are prevalent in many biologically active compounds. libretexts.org
| Reaction Type | Reagent | Typical Conditions | Product Class |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃, Acetonitrile, RT | N-Methylated Morpholine |
| N-Alkylation | Benzyl Bromide (BnBr) | Triethylamine, THF, 50°C | N-Benzylated Morpholine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Pyridine, Dichloromethane, 0°C to RT | N-Acetylated Morpholine (Amide) |
| N-Acylation | Benzoyl Chloride (PhCOCl) | Triethylamine, Dichloromethane, RT | N-Benzoylated Morpholine (Amide) |
| N-Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Pyridine, 0°C to RT | N-Sulfonylated Morpholine (Sulfonamide) |
As a secondary amine, the morpholine nitrogen in this compound is basic and readily reacts with both inorganic and organic acids to form stable ammonium (B1175870) salts. This property is often utilized in the purification and handling of amine-containing compounds. google.com
The reaction involves the protonation of the nitrogen's lone pair of electrons by an acid. Common inorganic acids used for this purpose include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and hydrobromic acid (HBr). Organic acids such as acetic acid, oxalic acid, fumaric acid, and p-toluenesulfonic acid can also be employed to form the corresponding organic acid salts. google.com The resulting salts are typically crystalline solids with higher melting points and increased water solubility compared to the free base, which can be advantageous for certain applications. nih.gov
| Acid Used | Chemical Formula | Resulting Salt |
|---|---|---|
| Hydrochloric Acid | HCl | 2-(2-Chlorobenzyl)morpholinium chloride |
| Sulfuric Acid | H₂SO₄ | 2-(2-Chlorobenzyl)morpholinium sulfate |
| p-Toluenesulfonic Acid | C₇H₈O₃S | 2-(2-Chlorobenzyl)morpholinium p-toluenesulfonate |
| Oxalic Acid | C₂H₂O₄ | 2-(2-Chlorobenzyl)morpholinium oxalate |
Beyond simple alkylation and acylation, the morpholine nitrogen can participate in a variety of other reactions to form diverse N-substituted derivatives. These transformations expand the chemical space accessible from the parent compound.
For instance, reaction with isocyanates or isothiocyanates leads to the formation of N-substituted ureas and thioureas, respectively. Another important transformation is N-arylation, which can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides as coupling partners. researchgate.net Furthermore, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base, yields N-sulfonamides. researchgate.net These various derivatives often exhibit distinct physical, chemical, and biological properties compared to the starting material.
Reactions Involving the Chlorobenzyl Moiety
The chlorobenzyl group of this compound offers two primary sites for chemical modification: the chlorine atom attached to the benzylic carbon and the aromatic benzene (B151609) ring.
The chlorine atom in the 2-chlorobenzyl group is susceptible to nucleophilic substitution. Benzyl halides are generally more reactive in SN2 reactions than alkyl halides due to the stabilization of the transition state by the adjacent benzene ring. doubtnut.com The benzylic carbon is readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion.
Common nucleophiles that can be employed include amines, alkoxides, and cyanide ions. researchgate.net For example, reaction with a primary or secondary amine would yield a more complex diamine structure. Treatment with an alkoxide, such as sodium methoxide (B1231860) or sodium ethoxide, would result in the formation of a benzyl ether. These reactions are typically conducted in a suitable solvent and may be facilitated by heat. The reactivity of the benzylic chloride allows for the straightforward introduction of various functional groups at this position. doubtnut.comresearchgate.net
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Piperidine | Benzylic Amine |
| Alkoxide | Sodium Methoxide (NaOMe) | Benzylic Ether |
| Hydroxide | Aqueous Potassium Hydroxide (KOH) | Benzylic Alcohol |
| Cyanide | Sodium Cyanide (NaCN) | Benzylic Nitrile |
The benzene ring of the chlorobenzyl group can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The regiochemical outcome of these reactions is directed by the two existing substituents on the ring: the chlorine atom and the morpholinomethyl group (-CH₂-morpholine).
The chlorine atom is an ortho-, para-directing group, although it is deactivating due to its electron-withdrawing inductive effect. ck12.orgpressbooks.pub The morpholinomethyl group is an alkyl substituent, which is generally considered to be a weakly activating, ortho-, para-directing group. libretexts.org
When both groups are present, their directing effects must be considered collectively. For this compound, the substituents are ortho to each other.
Chlorine atom (at C2): Directs incoming electrophiles to positions 4 and 6 (para and ortho, respectively).
Morpholinomethyl group (at C1): Directs incoming electrophiles to positions 2, 4, and 6 (ortho and para).
Both groups strongly direct incoming electrophiles to the C4 and C6 positions. The C4 (para to the alkyl group) and C6 (ortho to the alkyl group) positions are electronically favored. Steric hindrance from the relatively bulky morpholinomethyl group might disfavor substitution at the C6 position. Therefore, electrophilic substitution is most likely to occur at the C4 position, and to a lesser extent, the C6 position. Studies on the nitration of the analogous compound, 2-chlorotoluene, show that substitution occurs primarily at positions para and ortho to the methyl group, consistent with these directing effects. quora.comvedantu.com
| Reaction | Reagents | Predicted Major Product Position |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro |
| Bromination | Br₂, FeBr₃ | 4-Bromo |
| Sulfonation | Fuming H₂SO₄ | 4-Sulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl |
Cross-Coupling Reactions at the Chlorobenzyl Position
The aryl chloride moiety in the 2-chlorobenzyl group of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have made these transformations highly efficient.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. The chlorobenzyl group of this compound can be expected to undergo Suzuki-Miyaura coupling with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This would replace the chlorine atom with a new aryl or vinyl group, leading to the synthesis of 2-(biphenyl-2-ylmethyl)morpholine derivatives or stilbene-like structures. The choice of catalyst, ligand (e.g., phosphine-based ligands like SPhos or XPhos), and base (e.g., carbonates or phosphates) is crucial for achieving high yields with a less reactive aryl chloride substrate. researchgate.netjocpr.com
Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples aryl halides with alkenes to form substituted alkenes. researchgate.netacs.org this compound could be coupled with various alkenes, such as acrylates, styrenes, or other vinyl compounds, using a palladium catalyst. lifechemicals.commorressier.com This reaction would yield derivatives where the 2-chlorobenzyl group is extended by a vinyl unit, providing access to a range of complex molecular scaffolds. The reaction is typically carried out in the presence of a base, and the choice of ligand and reaction conditions can influence the regioselectivity and stereoselectivity of the product. nih.gov
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide and is a fundamental method for the synthesis of arylalkynes. nih.govresearchgate.net The 2-chlorobenzyl group can participate in Sonogashira coupling with a variety of terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govresearchgate.net This would result in the formation of a carbon-carbon triple bond at the 2-position of the benzyl ring, yielding 2-((2-alkynylphenyl)methyl)morpholine derivatives. These products can serve as versatile intermediates for further transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. acs.orgsemanticscholar.org The chlorobenzyl moiety of this compound can be coupled with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles. nih.govprepchem.com This reaction would lead to the synthesis of derivatives where the chlorine atom is replaced by a nitrogen-containing group, providing access to complex diamine structures or other nitrogen-functionalized molecules. The reaction typically requires a palladium catalyst, a suitable phosphine ligand, and a base. youtube.com
Below is an interactive data table summarizing the potential cross-coupling reactions at the chlorobenzyl position.
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class | Typical Catalyst System |
| Suzuki-Miyaura | Boronic Acid/Ester | C(sp²)–C(sp²) | Biphenylmethyl-morpholines | Pd(0) or Pd(II) / Phosphine Ligand |
| Heck | Alkene | C(sp²)–C(sp²) | Vinylbenzyl-morpholines | Pd(0) or Pd(II) / Phosphine Ligand |
| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Alkynylbenzyl-morpholines | Pd(0) / Cu(I) / Phosphine Ligand |
| Buchwald-Hartwig | Amine/Amide | C(sp²)–N | Aminobenzyl-morpholines | Pd(0) or Pd(II) / Phosphine Ligand |
Ring-Opening and Rearrangement Reactions of the Morpholine Core
The morpholine ring is a saturated heterocycle and is generally considered to be chemically stable due to the lack of significant ring strain. It is composed of robust ether and secondary amine linkages. Consequently, ring-opening and rearrangement reactions of the this compound core are not common and would require harsh reaction conditions or specific activation of the ring.
Acid-Catalyzed Ring Opening
The morpholine ring is generally resistant to cleavage by acids under mild conditions. The ether linkage (C-O-C) and the amine linkage (C-N-C) are kinetically stable. Strong protonating acids will protonate the nitrogen atom to form a morpholinium salt, which would make the ring even more resistant to nucleophilic attack. Cleavage of the ether bond would require very strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), at high temperatures, conditions that are more typically associated with the cleavage of aryl ethers (Zeisel determination) or simple dialkyl ethers. Under such forceful conditions, the reaction would likely be non-selective and lead to a complex mixture of products resulting from the cleavage of both C-O and C-N bonds, as well as potential reactions at the chlorobenzyl group. There is a lack of specific literature detailing the acid-catalyzed ring-opening of simple 2-alkyl or 2-benzyl substituted morpholines, underscoring the stability of this heterocyclic system.
Thermal and Photochemical Rearrangements
The saturated morpholine ring in this compound lacks the chromophores and strained systems that typically facilitate thermal or photochemical rearrangements. Saturated ethers and amines are generally stable to heat and UV radiation under conditions where more complex functional groups would react. Thermal degradation would likely only occur at very high temperatures and would proceed through non-specific radical fragmentation pathways rather than a defined rearrangement. Similarly, without a suitable chromophore within the morpholine ring itself, it is not expected to undergo direct photochemical rearrangements upon irradiation with UV light. Any photochemical reactivity would likely be centered on the chlorobenzyl group, potentially leading to radical reactions, but not a rearrangement of the morpholine core itself.
Utilization as a Synthetic Intermediate
The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability of drug candidates. This makes this compound a potentially valuable building block for the synthesis of more complex molecules.
Building Block for Complex Organic Scaffolds
This compound can be utilized as a versatile scaffold for the construction of more complex molecules, particularly in the context of drug discovery. nih.govnih.gov The secondary amine of the morpholine ring can be functionalized through N-alkylation, N-acylation, or reductive amination to introduce a wide variety of substituents.
For example, it can serve as a precursor for analogues of the antidepressant drug Reboxetine, which features a 2-substituted morpholine core. researchgate.netacs.orgnih.gov The synthesis of such complex molecules often involves the elaboration of a pre-formed substituted morpholine ring. The presence of the 2-chlorobenzyl group provides an additional handle for diversification through the cross-coupling reactions described in section 5.2.3. This dual functionality (a reactive secondary amine and a chlorobenzyl group) allows for the stepwise or orthogonal introduction of different molecular fragments, enabling the construction of large and diverse chemical libraries for biological screening. researchgate.net
Precursor in Non-Pharmaceutical Chemical Synthesis
Beyond pharmaceuticals, the morpholine moiety is also found in compounds used in the agrochemical industry, such as fungicides and herbicides, due to its favorable biological activity profile. nih.gov this compound could serve as a precursor for the synthesis of novel agrochemicals. The combination of the morpholine ring and the functionalizable chlorobenzyl group allows for the creation of a wide range of derivatives that can be screened for desired biological activities. The morpholine unit can also be incorporated into materials science applications, for instance, as a component of corrosion inhibitors or as a building block for specialized polymers. acs.org
Future Research Directions in 2 2 Chlorobenzyl Morpholine Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of morpholines is a well-studied field, yet the pursuit of greater efficiency, stereochemical control, and sustainability continues to drive innovation. researchgate.netsemanticscholar.org For 2-(2-chlorobenzyl)morpholine, future research will likely pivot towards sophisticated synthetic strategies that offer advantages over classical methods.
The morpholine (B109124) ring substituted at the C2 position, as in this compound, possesses a stereocenter, meaning it can exist as two non-superimposable mirror images (enantiomers). As the biological activity of chiral molecules often resides in a single enantiomer, the development of methods to selectively synthesize one over the other is of paramount importance. nih.gov
Future research is expected to move beyond the synthesis of racemic mixtures and focus on catalytic asymmetric methods. Organocatalysis, for instance, has emerged as a powerful tool for constructing chiral morpholines. nih.govrsc.org Research has demonstrated that cinchona alkaloid-derived catalysts can facilitate asymmetric halocyclization to produce chlorinated morpholines with excellent enantioselectivity. rsc.org Similarly, tandem sequential reactions involving titanium-catalyzed hydroamination followed by a Noyori-Ikariya catalyst for asymmetric transfer hydrogenation have successfully produced 3-substituted morpholines with greater than 95% enantiomeric excess. acs.org Adapting these catalytic systems to substrates suitable for producing enantiopure this compound represents a significant and valuable future research avenue. Another established method that could be explored is the Sharpless asymmetric epoxidation to create key stereocenters in precursors, a strategy used for the enantioselective synthesis of other complex morpholine derivatives. nih.gov
Table 1: Comparison of Potential Enantioselective Synthetic Strategies
| Method | Catalyst/Reagent Type | Key Transformation | Potential Advantages |
|---|---|---|---|
| Organocatalysis | Chiral amines (e.g., Cinchona alkaloids) | Asymmetric halocyclization | Metal-free, mild conditions, high enantioselectivity. rsc.org |
| Tandem Catalysis | Ti-catalyst and Ru-catalyst | Hydroamination / Asymmetric Transfer Hydrogenation | One-pot procedure, high yields and enantioselectivity. acs.org |
| Asymmetric Epoxidation | Sharpless epoxidation reagents | Creation of chiral epoxide intermediate | Well-established, reliable for setting stereocenters. nih.gov |
| Copper-Promoted Oxyamination | Copper(II) 2-ethylhexanoate (B8288628) | Intramolecular alcohol addition and intermolecular amination | Direct installation of vicinal aminoalcohol functionality. nih.gov |
The transition from traditional batch synthesis to continuous flow processing is a major trend in the pharmaceutical and fine chemical industries. d-nb.infonewdrugapprovals.org This technology offers substantial benefits, including enhanced safety by minimizing the volume of hazardous reagents at any given time, superior heat and mass transfer leading to better reaction control and higher yields, and the potential for automated, scalable production. nih.gov
Future work on this compound should explore the development of a continuous flow synthesis protocol. Many of the individual reaction steps used in morpholine synthesis, such as condensations, reductions, and cyclizations, have been successfully translated to flow systems. acs.orgmdpi.com A future research goal would be to "telescope" multiple synthetic steps into a single, uninterrupted flow sequence, eliminating the need for isolating and purifying intermediates. mdpi.com This approach not only increases efficiency and throughput but also reduces waste and production time, making the synthesis more economically viable and environmentally sustainable. newdrugapprovals.org
The principles of green chemistry are increasingly influencing synthetic design, with a focus on using catalysts that are both efficient and environmentally benign. Biocatalysis and organocatalysis are at the forefront of this movement.
Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity under mild conditions. nih.gov Enzymes like lipases and esterases are well-known for their ability to resolve racemic mixtures to provide enantiomerically pure building blocks. nih.gov Future research could involve screening for enzymes capable of selectively acting on a precursor to this compound. Furthermore, monooxygenases can perform Baeyer–Villiger oxidations to create lactones, which can serve as monomers or intermediates in more complex syntheses, representing another potential biocatalytic route. nih.gov
Organocatalysis , the use of small organic molecules as catalysts, has already shown great promise in the enantioselective synthesis of morpholines. nih.gov While many studies have focused on the high reactivity of pyrrolidine-based catalysts, recent work has begun to explore and design efficient morpholine-based organocatalysts. frontiersin.org A key research direction is the design and synthesis of novel chiral organocatalysts specifically tailored for the key bond-forming reactions in the synthesis of this compound, aiming for high yields and exquisite stereocontrol. frontiersin.org
Exploration of Advanced Characterization Techniques
A thorough understanding of a molecule's three-dimensional structure, solid-state properties, and fragmentation behavior is critical. Future research on this compound will benefit immensely from the application of advanced analytical techniques to provide a deeper level of molecular characterization.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration for any compound intended for pharmaceutical use, as different polymorphs can exhibit different physical properties, including solubility and stability. Solid-state Nuclear Magnetic Resonance (SS-NMR) spectroscopy has become an indispensable, non-destructive technique for studying polymorphism at high resolution. nih.govnih.gov
Future research should involve a comprehensive solid-form screening of this compound to identify any existing polymorphs. SS-NMR, in conjunction with techniques like Powder X-ray Diffraction (PXRD) and Raman spectroscopy, can be used to unambiguously identify and characterize each solid form. nih.gov Advanced SS-NMR experiments can provide detailed information on molecular conformation and packing within the crystal lattice. mdpi.com Furthermore, techniques to accelerate data acquisition, such as the use of paramagnetic relaxation reagents, could enable high-throughput screening of polymorphic solids, making the characterization process more efficient. nih.gov
Mass spectrometry (MS) is a fundamental tool for determining molecular weight and elucidating chemical structures. Modern advancements have significantly expanded its capabilities. chemrxiv.org
High-resolution mass spectrometry (HRMS), using analyzers like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap, can provide highly accurate mass measurements for this compound. nih.govcore.ac.uk This allows for the unambiguous determination of its elemental formula, confirming its identity. Tandem mass spectrometry (MS/MS or MSn) experiments, where ions are isolated and fragmented, can be used to map the fragmentation pathways of the molecule, providing definitive structural confirmation. core.ac.uktechnologynetworks.com
A particularly promising future direction is the use of Ion Mobility-Mass Spectrometry (IM-MS). This technique separates ions not only by their mass-to-charge ratio but also by their size, shape, and charge in the gas phase. chemrxiv.org IM-MS could be employed to separate and characterize different conformers of this compound or to distinguish it from potential isomers. This provides an additional dimension of separation and characterization that is invaluable for complex mixture analysis and detailed structural investigation. chemrxiv.org
Deeper Computational Modeling
Advanced computational modeling techniques offer powerful tools for in-depth analysis of the physicochemical properties and potential behaviors of this compound at a molecular level. These in silico methods provide insights that can guide experimental research and accelerate the discovery of new applications.
Advanced Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govmdpi.com For a flexible molecule like this compound, which possesses several rotatable bonds, MD simulations are invaluable for exploring its vast conformational space. scispace.comnih.gov The conformational landscape—the collection of all possible three-dimensional shapes a molecule can adopt—governs its physical and chemical properties. nih.gov
Advanced MD techniques, such as Replica Exchange Molecular Dynamics (REMD), can enhance sampling of this landscape, allowing for a more comprehensive understanding of the molecule's flexibility and the relative stability of its different conformers. researchgate.net By simulating the molecule's behavior in various environments (e.g., in a vacuum, in aqueous solution, or interacting with a surface), researchers can identify the most populated or lowest energy conformations. scispace.com This information is critical for understanding how this compound might interact with other molecules or materials. For instance, identifying the preferred shape of the molecule is a prerequisite for predicting its binding mode in potential applications like corrosion inhibition or as a building block in materials science. nih.govresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Properties
Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the properties of a chemical compound based on its molecular structure. nih.govresearchgate.net These models establish a mathematical correlation between calculated molecular descriptors and experimentally determined properties. For this compound, QSPR could be employed to predict a range of non-biological properties without the need for extensive laboratory experiments.
The process involves calculating a variety of molecular descriptors for this compound. These can include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Quantum-chemical descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and molecular hardness. nih.govresearchgate.net
These descriptors can then be correlated with physical properties like boiling point, solubility, density, or refractive index. For example, studies on related compounds like chlorophenols have successfully used QSPR to predict properties such as the octanol/water partition coefficient (log K_ow_) and soil sorption coefficient (log K_OC_). researchgate.net Similarly, QSPR models have been used to correlate quantum chemical parameters of potential corrosion inhibitors with their inhibition efficiency. mdpi.commdpi.com For this compound, a QSPR model could predict its potential effectiveness as a corrosion inhibitor by correlating descriptors like LUMO energy and chemical hardness with inhibition performance, as has been demonstrated for other heterocyclic compounds. researchgate.netscirp.org
| Descriptor Type | Examples | Potential Predicted Properties |
| Quantum Chemical | HOMO/LUMO Energy, Hardness, Dipole Moment | Corrosion Inhibition Efficiency, Reactivity |
| Physicochemical | Molecular Weight, LogP, Polar Surface Area | Solubility, Permeability |
| Topological | Connectivity Indices, Shape Indices | Boiling Point, Density |
Applications in Materials Science and Industrial Chemistry (non-biological)
The unique combination of a morpholine ring and a chlorobenzyl group suggests that this compound could be a valuable compound in various non-biological applications within materials science and industrial chemistry.
Polymer Chemistry (e.g., as a monomer, cross-linking agent)
The molecular structure of this compound contains features that make it a candidate for use in polymer science. The secondary amine within the morpholine ring can participate in polymerization reactions. For instance, it could potentially serve as a monomer in step-growth polymerization to form polyamides or other condensation polymers, provided it is reacted with suitable comonomers.
Furthermore, the presence of the reactive chlorobenzyl group opens possibilities for its use in polymer modification or as a cross-linking agent. researchgate.net Cross-linking agents are molecules that form chemical bridges between polymer chains, creating a more rigid and stable network structure. google.comgoogleapis.com The chlorine atom on the benzyl (B1604629) group can be susceptible to nucleophilic substitution, allowing it to react with functional groups on existing polymer chains. This could be utilized to impart specific properties, such as improved thermal stability or altered solubility, to the final polymer material. While direct use of this specific compound is not widely documented, polymers derived from morpholine, such as Poly(N-acryloyl morpholine) (PNAM), are known for their hydrophilicity and biocompatibility, suggesting that incorporating the this compound moiety could be a strategy to modify polymer properties. researchgate.net
Corrosion Inhibition Studies
Heterocyclic organic compounds containing nitrogen and oxygen atoms are often effective corrosion inhibitors for metals in acidic or saline environments. researchgate.net Morpholine and its derivatives have been studied for their ability to protect various metals, including mild steel and stainless steel, from corrosion. researchgate.netscirp.orgresearchgate.net The inhibition mechanism typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. mdpi.com
This compound possesses several structural features that suggest it could be an effective corrosion inhibitor:
Heteroatoms: The nitrogen and oxygen atoms in the morpholine ring have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms, facilitating strong adsorption. researchgate.net
Aromatic Ring: The π-electrons of the chlorobenzyl group can also interact with the metal surface, further strengthening the adsorbed film.
Molecular Size: A larger molecular size can lead to greater surface coverage, enhancing the protective barrier.
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are standard methods to evaluate the efficiency of corrosion inhibitors. researchgate.netscirp.org Computational studies using Density Functional Theory (DFT) can complement experimental work by calculating parameters like HOMO and LUMO energies, which provide insight into the molecule's tendency to donate or accept electrons during the adsorption process. mdpi.comscirp.org Research on similar morpholine-containing molecular hybrids has shown a direct correlation between these molecular properties and inhibition efficiency. researchgate.netscirp.org
| Inhibitor Type | Metal | Environment | Inhibition Efficiency (%) | Technique |
| Morpholine Derivative researchgate.net | AISI 316 Stainless Steel | Simulated Production Water | 67-86 | Potentiodynamic Polarization, EIS |
| Morpholine researchgate.net | Mild Steel | 2N Sulphuric Acid | >90 (at high conc.) | Mass Loss, Polarization |
| Morpholine Salt VCI mdpi.com | Carbon Steel | Atmospheric (3.5% NaCl) | >85 | Weight Loss, EIS |
Role in Fine Chemical Synthesis
Morpholine is a widely used scaffold in organic and medicinal chemistry due to its structural features and chemical reactivity. researchgate.netchemrxiv.org It often serves as a key building block for the synthesis of more complex molecules. nih.govacs.org this compound can act as a versatile intermediate in fine chemical synthesis.
The secondary amine of the morpholine ring is a nucleophilic center and can readily undergo various chemical transformations, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. A related compound, N-(2-Chlorobenzoyl)morpholine, is synthesized via this route. rsc.org
Alkylation: Reaction with alkyl halides to produce tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
Additionally, the 2-chlorobenzyl group provides another site for chemical modification. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions or participate in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig amination), allowing for the introduction of a wide range of functional groups. researchgate.net This dual reactivity makes this compound a valuable precursor for creating diverse libraries of compounds for screening in various applications.
Environmental Fate and Degradation Studies (Chemical/Mechanistic) of this compound
The environmental fate of a chemical compound is dictated by its susceptibility to various degradation processes. In the absence of direct experimental data for this compound, its potential environmental degradation pathways can be inferred by examining the known degradation mechanisms of its core chemical moieties: the morpholine ring and the chlorobenzyl group. The following sections outline the hypothetical chemical and mechanistic pathways for the photodegradation, hydrolytic stability, and oxidative degradation of this compound.
Photodegradation Pathways
Photodegradation, or the breakdown of compounds by light, is a significant environmental degradation pathway for many organic molecules. For this compound, photodegradation would likely be initiated by the absorption of ultraviolet (UV) radiation, primarily by the chlorobenzyl portion of the molecule.
The primary photochemical reactions could involve the homolytic cleavage of the carbon-chlorine (C-Cl) bond on the aromatic ring. This process, known as photolysis, would generate a highly reactive aryl radical and a chlorine radical. The subsequent reactions of these radicals with other molecules in the environment, such as water or oxygen, would lead to a cascade of secondary reactions.
Another potential photodegradation pathway involves the reaction with photochemically generated reactive species, such as hydroxyl radicals (•OH). These highly reactive radicals can attack both the aromatic ring and the morpholine ring. Attack on the aromatic ring can lead to hydroxylation, eventually resulting in ring cleavage. Attack on the morpholine ring could occur at the carbon atoms adjacent to the nitrogen or oxygen atoms, leading to ring opening and the formation of smaller, more polar degradation products.
Hypothesized Photodegradation Reactions of this compound:
| Reaction Type | Initiating Species | Potential Intermediate(s) | Potential Final Product(s) |
| Direct Photolysis | UV Light | 2-Benzylmorpholine radical, Chlorine radical | 2-(Benzyl)morpholine, Hydroxylated derivatives |
| Indirect Photolysis | Hydroxyl Radical (•OH) | Hydroxylated this compound | Ring-opened products, Carbon dioxide, Water |
Hydrolytic Stability under Various Conditions
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of this compound to hydrolysis is expected to be significant under typical environmental pH conditions (pH 5-9). The key bonds within the molecule, including the carbon-carbon, carbon-nitrogen, carbon-oxygen, and the aryl carbon-chlorine bonds, are generally not susceptible to hydrolysis under neutral conditions.
The carbon-chlorine bond on the benzene (B151609) ring is notably stable and resistant to nucleophilic attack by water, a characteristic of aryl halides. askiitians.comdoubtnut.comquora.comyoutube.com Significant energy input, such as high temperatures and pressures, or the presence of specific catalysts, would be required to cleave this bond.
The morpholine ring is also generally stable to hydrolysis. While extreme pH conditions could potentially promote ring opening, this is unlikely to be a significant degradation pathway in the environment. Studies on other N-substituted morpholines, such as N-tritylmorpholine, have shown pH-dependent hydrolysis, suggesting that the stability of the N-C bond could be influenced by the acidity or alkalinity of the surrounding medium. who.int However, the benzyl group is not as labile as a trityl group, suggesting greater stability for this compound.
Expected Hydrolytic Stability of this compound:
| Condition | Expected Rate of Hydrolysis | Potential Hydrolysis Products (if any) |
| Acidic (pH < 5) | Very Slow | Potential for slow N-debenzylation over extended periods |
| Neutral (pH 7) | Negligible | None expected |
| Alkaline (pH > 9) | Very Slow | Potential for slow N-debenzylation over extended periods |
Oxidative Degradation Mechanisms
Oxidative degradation involves the breakdown of a molecule by oxidizing agents, such as molecular oxygen, often catalyzed by enzymes in biological systems or by chemical catalysts in the environment. For this compound, oxidative attack could occur at several sites on the molecule.
The morpholine ring is susceptible to oxidation. Microbial degradation of morpholine itself has been shown to proceed via the cleavage of the C-N bond, a process often initiated by cytochrome P-450 enzymes. nih.govnih.govnih.govresearchgate.net A similar enzymatic or chemical oxidation of the morpholine ring in this compound could lead to ring opening and the formation of various aliphatic degradation products.
The benzyl portion of the molecule also presents a site for oxidative attack. The methylene (B1212753) bridge (-CH2-) connecting the morpholine ring to the chlorophenyl group is a potential site for oxidation. This could lead to the formation of a ketone, followed by cleavage of the bond to the morpholine ring. Furthermore, the methyl group on chlorotoluene, a related compound, is known to be oxidized to a carboxylic acid. acs.orgresearchgate.net While this compound does not have a methyl group, this indicates the susceptibility of alkyl substituents on a chlorinated benzene ring to oxidation.
Potential Oxidative Degradation Pathways of this compound:
| Site of Attack | Oxidizing Agent | Potential Intermediate(s) | Potential Final Product(s) |
| Morpholine Ring (C-N bond) | Chemical or Biological Oxidants | Ring-opened amino acid derivatives | Smaller aliphatic compounds, CO2, H2O |
| Methylene Bridge (-CH2-) | Chemical or Biological Oxidants | 2-(2-Chlorobenzoyl)morpholine | 2-Chlorobenzoic acid, Morpholine-2-one |
| Aromatic Ring | Strong Oxidants (e.g., •OH) | Hydroxylated derivatives | Ring-opened products, CO2, H2O |
Q & A
Q. What are the common synthetic routes for 2-(2-Chlorobenzyl)morpholine, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution between 2-chlorobenzyl halides (e.g., 2-chlorobenzyl chloride) and morpholine under basic conditions. Key steps include:
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | K₂CO₃ | |
| Reaction Time | 12–24 hours | |
| Yield Range | 60–85% |
Q. How is this compound characterized post-synthesis?
Standard characterization methods include:
Q. What is the solubility profile of this compound in aqueous and organic solvents?
Solubility data are critical for assay design:
- Aqueous solubility : 180 μM in phosphate-buffered saline (pH 7.4) via shake-flask incubation .
- Organic solvents : High solubility in DMSO (>50 mM) and methanol (>100 mM) .
Advanced Research Questions
Q. How does structural modification of this compound impact its inhibitory potency against cytochrome P450 2A13 (CYP2A13)?
Structure-activity relationship (SAR) studies reveal:
Q. Table 2: Inhibition Potency of Benzylmorpholine Analogs
| Compound | CYP2A13 IC₅₀ (μM) | Reference |
|---|---|---|
| This compound | 0.8 | |
| 2-(2-Fluorobenzyl)morpholine | 1.2 | |
| 2,6-Dichlorobenzyl analog | 0.07 |
Q. What methodologies are used to assess metabolic stability and cytochrome-mediated degradation of this compound?
- Recombinant CYP phenotyping : Incubation with CYP isoforms (e.g., 2A13, 3A4) to identify major metabolic pathways .
- LC-MS/MS analysis : Quantifies parent compound depletion and metabolite formation (e.g., N-oxides or hydroxylated derivatives) .
- Half-life (t₁/₂) determination : Values >60 minutes in human liver microsomes suggest favorable pharmacokinetics .
Q. How can researchers design derivatives of this compound to enhance anticancer activity?
Key strategies include:
- Bioisosteric replacement : Substituting chlorine with bromine or methyl groups to improve DNA intercalation .
- Hybridization : Conjugation with thiophene or sulfonamide moieties to target multidrug-resistant pathogens .
- N-Oxide derivatives : Synthesized via hydrogen peroxide oxidation to enhance cytotoxicity (IC₅₀ reduction by 40% in lung cancer cells) .
Q. What analytical techniques resolve contradictions in biological activity data for morpholine derivatives?
- Dose-response validation : Repeat assays with standardized cell lines (e.g., A549 or HeLa) and controls .
- Off-target profiling : Screen against unrelated enzymes (e.g., kinases) to exclude nonspecific effects .
- Computational docking : Validate binding modes using CYP2A13 crystal structures (PDB: 5F1Q) .
Q. How do steric and electronic factors influence the regioselectivity of nucleophilic substitutions in morpholine derivatives?
- Steric effects : Bulky substituents at the benzyl position hinder nucleophilic attack, favoring para-substitution .
- Electronic effects : Electron-withdrawing groups (e.g., -Cl) activate the benzyl ring for electrophilic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
